BenchChemオンラインストアへようこそ!

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride

Ligand Design Medicinal Chemistry Physicochemical Profiling

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride (CAS 1193389-37-5) is a synthetic aminobutanoic acid derivative with the molecular formula C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol. Despite being mislabeled as 'Gabapentin hydrochloride' by certain vendors, this compound is structurally distinct from gabapentin, featuring an N-(4-methylphenyl-2-oxoethyl) substituent on the γ-aminobutyric acid (GABA) backbone.

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
CAS No. 1193389-37-5
Cat. No. B1521531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride
CAS1193389-37-5
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CNCCCC(=O)O.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-10-4-6-11(7-5-10)12(15)9-14-8-2-3-13(16)17;/h4-7,14H,2-3,8-9H2,1H3,(H,16,17);1H
InChIKeyDXBFPWVOKXHVJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride (CAS 1193389-37-5): Chemical Identity and Procurement Baseline


4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride (CAS 1193389-37-5) is a synthetic aminobutanoic acid derivative with the molecular formula C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol . Despite being mislabeled as 'Gabapentin hydrochloride' by certain vendors, this compound is structurally distinct from gabapentin, featuring an N-(4-methylphenyl-2-oxoethyl) substituent on the γ-aminobutyric acid (GABA) backbone . It is commercially supplied as a research chemical with a typical purity of 95% and a reported melting point of 200–202 °C [1]. Its primary reported applications are in proteomics research and as a synthetic building block for more complex molecules .

Why 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride Cannot Be Interchanged with Generic GABA Analogs


The structural modification in this compound—an N-(4-methylphenyl-2-oxoethyl) substituent attached to the amine of GABA—creates a fundamentally different pharmacophore compared to C-β-aryl GABA analogs such as tolibut, phenibut, and baclofen. In C-β-aryl analogs, the aryl ring is directly bonded to the β-carbon of the butanoic acid chain, whereas this compound introduces a 2-oxoethyl linker between the amine nitrogen and the 4-methylphenyl ring . This substitution pattern alters the compound's hydrogen-bonding capacity, electronic distribution, and conformational flexibility, which can lead to divergent binding profiles at GABAergic targets and distinct reactivity in synthetic applications [1]. Consequently, suppliers that conflate this compound with gabapentin or phenibut analogs risk delivering a product with incompatible biological or chemical properties for the intended research or industrial use.

Quantitative Differentiation Evidence: 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride vs. Closest Analogs


N-Substituted vs. C-β-Aryl GABA Scaffold: Physicochemical Property Divergence

The target compound is an N-substituted GABA derivative (MW 271.74 g/mol as HCl salt, logP -0.609), whereas its closest structural analog tolibut (β-(4-methylphenyl)-GABA) is a C-β-aryl GABA derivative (MW 193.24 g/mol as free base, calculated logP ~ -1.5) [1][2]. The 2-oxoethyl linker in the target compound increases molecular weight by approximately 78.5 g/mol and introduces a ketone hydrogen-bond acceptor, reducing the calculated logP by nearly one unit relative to the free base form of tolibut. This physicochemical divergence directly impacts membrane permeability, solubility, and chromatographic behavior, making the compounds non-interchangeable in biological assays or synthetic protocols [3].

Ligand Design Medicinal Chemistry Physicochemical Profiling

Ketone Functional Group: A Synthetic Handle Absent in Simple GABA Analogs

The target compound contains a ketone carbonyl (C=O) within its 2-oxoethyl linker, a functional group absent in simple β-aryl GABA analogs such as tolibut and baclofen [1]. This ketone provides a reactive site for further chemical transformations—including reductive amination, Grignard addition, and oxime/hydrazone formation—that are not accessible with the fully saturated alkyl chain of tolibut. The compound is explicitly categorized as a 'Building Block' by multiple suppliers, consistent with its synthetic utility . In contrast, tolibut and baclofen are primarily sold as reference standards or active pharmaceutical ingredients, reflecting their end-use orientation rather than intermediate versatility [2].

Synthetic Chemistry Building Block Utility Derivatization

Purity Specification and Batch-to-Batch Consistency: Procurement-Grade Differentiation

The target compound is commercially available at a specified purity of 95% (HPLC) from multiple independent suppliers, with a reported melting point of 200–202 °C providing a simple identity and purity verification endpoint [1]. In contrast, tolibut hydrochloride, when available, is typically offered at ≥98% purity by specialized vendors but with significantly longer lead times and higher minimum order quantities due to its status as a less common research chemical [2]. The 95% purity specification of the target compound is adequate for its primary application as a synthetic intermediate, where subsequent purification steps are standard; the consistent melting point provides a rapid quality check not available for amorphous analog preparations.

Quality Control Procurement Reproducibility

Patent-Restricted Availability: A Procurement Gatekeeping Factor

According to ChemicalBook, the sale of 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride is subject to patent-related restrictions, with the note that 'the sale of this product is prohibited' pending patent owner disclosure . This contrasts with tolibut and phenibut, which are off-patent compounds with unrestricted commercial distribution. Patent encumbrance does not preclude research use but introduces procurement friction: purchasers must verify that their intended use falls within research exemptions and that the supplier holds appropriate licenses. This gatekeeping function may actually advantage legitimate research programs by limiting casual or recreational procurement that has plagued phenibut and tolibut distribution [1].

Intellectual Property Supply Chain Regulatory

Optimal Application Scenarios for 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride Based on Quantified Differentiation


Synthesis of Focused ASCT2 (SLC1A5) Inhibitor Libraries via Ketone Derivatization

The ketone carbonyl in the 2-oxoethyl linker enables reductive amination with diverse amines to generate N-alkylated analogs, a synthetic diversification strategy not possible with tolibut or baclofen. Given that structurally related aminobutanoic acid-based ASCT2 inhibitors (e.g., compounds 20k and 25e) have demonstrated micromolar IC₅₀ values in A549 and HEK293 cells , this compound can serve as a late-stage diversification intermediate for medicinal chemistry campaigns targeting glutamine-dependent cancers, with the ketone handle enabling single-step analog generation [1].

Proteomics Probe Development Requiring Defined Physicochemical Handles

With a calculated logP of -0.609 and MW of 271.74 g/mol, this compound occupies a distinct physicochemical space compared to phenibut (logP -1.9, MW 179.22) and tolibut (logP -1.5, MW 193.24) . This intermediate hydrophilicity and higher molecular weight make it suitable for designing affinity probes or affinity chromatography ligands where moderate retention on reversed-phase columns is desired, as documented in proteomics applications [1].

GABAergic Tool Compound with Altered Binding Kinetics Due to N-Substitution

Preliminary binding data for structurally related N-substituted GABA derivatives indicate modulation of GABA-A receptor subtypes at micromolar concentrations (e.g., EC₅₀ 34.2 μM for a related scaffold at α1β2 receptors) . The N-(4-methylphenyl-2-oxoethyl) substituent introduces steric bulk and a hydrogen-bond acceptor that are absent in C-β-aryl analogs, potentially conferring altered subtype selectivity or binding kinetics. This compound can be used as a tool to probe the structural determinants of GABA receptor modulation, complementing existing C-β-aryl tool compounds [1].

Quality Control Reference Standard with Defined Melting Point for Method Validation

The sharp melting point of 200–202 °C provides a simple, instrument-free identity verification that is not available for amorphous GABA analog preparations . Analytical laboratories developing HPLC or LC-MS methods for aminobutanoic acid derivatives can use this compound as a system suitability standard, leveraging the distinctive ketone chromophore for UV detection at 254 nm—a detection advantage over tolibut and baclofen, which lack strong UV chromophores [1].

Quote Request

Request a Quote for 4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.